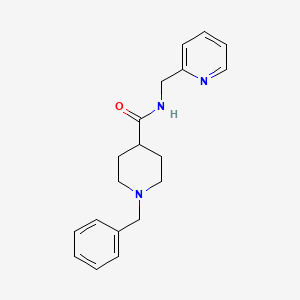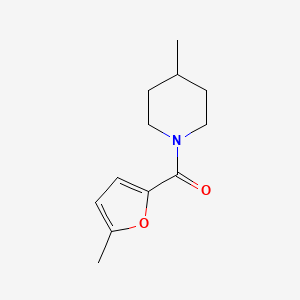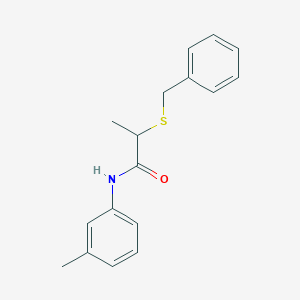![molecular formula C17H19ClN2OS B5004939 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5004939.png)
1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to have an effect on the levels of various cytokines and growth factors, which are involved in the regulation of inflammation and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It exhibits a range of biological activities, including antimicrobial, antitumor, and antidepressant effects. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine involves the reaction of 2-chlorobenzylamine with 5-methyl-2-thiophenecarboxylic acid, followed by the cyclization of the resulting intermediate with piperazine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antidepressant effects. It has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-6-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-4-2-3-5-15(14)18/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIAFTBGIDPAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzothiophene-2,3-dione 2-[(4-iodophenyl)hydrazone]](/img/structure/B5004859.png)

![{9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5004871.png)
![dimethyl 2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5004886.png)
![3-chloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5004892.png)

![N-[1-(1,3-thiazol-2-yl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5004903.png)
![methyl (2-methyl-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5004929.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5004935.png)
![propyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5004945.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B5004947.png)
![ethyl 5-(acetyloxy)-1-methyl-2-(4-morpholinylmethyl)-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B5004959.png)